molecular formula C12H15BrN2O2 B1532229 4-[(2-Bromoacetyl)amino]-N-propylbenzamide CAS No. 1138442-94-0

4-[(2-Bromoacetyl)amino]-N-propylbenzamide

Cat. No.: B1532229
CAS No.: 1138442-94-0
M. Wt: 299.16 g/mol
InChI Key: MHHANWSEYXTNTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The general reaction scheme is as follows:

  • Dissolve 4-aminobenzamide in dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add bromoacetyl bromide to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromoacetyl)amino]-N-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function. This interaction can alter signaling pathways and cellular processes, making the compound useful in studying protein function and regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloroacetyl)amino]-N-propylbenzamide
  • 4-[(2-Iodoacetyl)amino]-N-propylbenzamide
  • 4-[(2-Fluoroacetyl)amino]-N-propylbenzamide

Uniqueness

4-[(2-Bromoacetyl)amino]-N-propylbenzamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The bromoacetyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-2-7-14-12(17)9-3-5-10(6-4-9)15-11(16)8-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHANWSEYXTNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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